Product packaging for 6-Methoxyoxan-3-yl 4-methoxybenzoate(Cat. No.:CAS No. 645412-84-6)

6-Methoxyoxan-3-yl 4-methoxybenzoate

Cat. No.: B12610639
CAS No.: 645412-84-6
M. Wt: 266.29 g/mol
InChI Key: FSEMUYHWVJLJJT-UHFFFAOYSA-N
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Description

6-Methoxyoxan-3-yl 4-methoxybenzoate is a chemical compound offered as a high-purity reference standard for laboratory research and analysis. This benzoate ester features a tetrahydropyran (oxane) ring system, a structural motif present in various bioactive molecules and synthetic intermediates . In a research setting, this compound may be of interest for use in analytical chemistry as a standard, in organic synthesis as a building block for more complex molecules, or in materials science for the development of novel polymers . Researchers are investigating the properties and potential applications of such specialized esters in pharmaceutical development and chemical biology . This product is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. For more detailed specifications, including recommended storage conditions and handling procedures, please consult the available product documentation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O5 B12610639 6-Methoxyoxan-3-yl 4-methoxybenzoate CAS No. 645412-84-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

645412-84-6

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

(6-methoxyoxan-3-yl) 4-methoxybenzoate

InChI

InChI=1S/C14H18O5/c1-16-11-5-3-10(4-6-11)14(15)19-12-7-8-13(17-2)18-9-12/h3-6,12-13H,7-9H2,1-2H3

InChI Key

FSEMUYHWVJLJJT-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CO1)OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 6 Methoxyoxan 3 Yl 4 Methoxybenzoate

Strategies for the Construction of the 6-Methoxyoxane Moiety

Approaches to Cyclic Ether Ring Formation and Functionalization

The construction of the six-membered oxane ring can be approached through several established methodologies in organic synthesis. Two prominent strategies include Ring-Closing Metathesis (RCM) and intramolecular Williamson ether synthesis.

Ring-Closing Metathesis (RCM): This powerful reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form cyclic alkenes from acyclic diene precursors. organic-chemistry.org For the synthesis of the 6-methoxyoxane ring, a plausible starting diene would be strategically synthesized to contain the necessary oxygen atom and the precursor to the methoxy (B1213986) group. The RCM reaction would initially form an unsaturated six-membered ring (a dihydropyran derivative), which can then be reduced to the saturated oxane ring system via standard hydrogenation techniques. The key intermediate in this process is a metallacyclobutane. organic-chemistry.org The driving force for the reaction, especially with terminal olefins, is the productive removal of volatile ethylene (B1197577) gas from the reaction mixture. organic-chemistry.org Modern Grubbs catalysts are known for their tolerance to a wide variety of functional groups, making RCM a versatile tool for constructing complex cyclic ethers. organic-chemistry.orgacs.org

Intramolecular Williamson Ether Synthesis: A classic and reliable method for forming cyclic ethers, this reaction involves the cyclization of a halo-alcohol precursor. masterorganicchemistry.comlumenlearning.com The synthesis would begin with an acyclic molecule containing a hydroxyl group and a halogen on the same carbon chain, separated by an appropriate number of atoms to favor the formation of a six-membered ring. libretexts.orglibretexts.org Treatment with a base deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile in an intramolecular SN2 reaction, displacing the halide and closing the ring. libretexts.orgwikipedia.org The efficiency of ring formation is often highest for five- and six-membered rings. lumenlearning.comlibretexts.org The reaction proceeds via a backside attack, characteristic of the SN2 mechanism. wikipedia.org

Introduction of the Methoxy Group to the Oxane Ring System

Direct and selective methoxylation of a pre-formed oxane ring at the 6-position can be challenging. A more strategic and common approach in multi-step synthesis is to incorporate the methoxy group into the acyclic precursor prior to the ring-forming step.

For instance, in a synthesis pathway utilizing the intramolecular Williamson ether strategy, the precursor would be a halo-alcohol that already contains the required methoxy group. An example of such a precursor could be synthesized from commercially available starting materials. The synthesis might involve the protection of a diol, followed by methylation of the remaining free hydroxyl group, and subsequent conversion of another functional group into the necessary halide to prepare for the cyclization step. This ensures that the methoxy group is positioned correctly in the final oxane structure.

Esterification Approaches for the Integration of 4-Methoxybenzoic Acid

The final key transformation is the formation of the ester linkage between the hydroxyl group of the 6-methoxyoxane moiety (specifically, 6-methoxyoxan-3-ol) and the carboxyl group of 4-methoxybenzoic acid.

Direct Esterification Techniques and Catalyst Optimization

Direct esterification methods involve the direct coupling of the alcohol and the carboxylic acid.

Fischer-Speier Esterification: This is a traditional method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process. organic-chemistry.org To drive the reaction towards the ester product, one can use an excess of one reactant or remove water as it is formed, for example, through azeotropic distillation. organic-chemistry.org Common acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org While effective for primary and some secondary alcohols, conditions can be harsh, and it may not be suitable for acid-sensitive substrates. commonorganicchemistry.comresearchgate.net

Steglich Esterification: This method is well-suited for coupling sterically hindered substrates or those sensitive to acidic conditions, as it proceeds under mild, often neutral, conditions. fiveable.meorganic-chemistry.orgrsc.org The reaction utilizes a coupling agent, typically a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). fiveable.menptel.ac.in The carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a superior nucleophile to the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species, which is readily attacked by the alcohol to form the desired ester. fiveable.meorganic-chemistry.org

Transesterification Strategies for Enhanced Reaction Efficiency

Transesterification is an alternative route where an existing ester reacts with an alcohol to form a new ester. In this context, 6-methoxyoxan-3-ol could be reacted with a simple ester of 4-methoxybenzoic acid, such as methyl 4-methoxybenzoate (B1229959). This reaction is typically catalyzed by an acid or a base. This approach can sometimes be advantageous by avoiding the production of water, which can simplify the reaction workup. organic-chemistry.org

Optimization of Reaction Conditions and Yields in the Synthesis of 6-Methoxyoxan-3-yl 4-methoxybenzoate

Achieving a high yield of the final product, this compound, requires careful optimization of the esterification step. Several parameters significantly influence the reaction's efficiency. angolaonline.net

Key factors for optimization include:

Temperature: Reaction temperature can significantly affect the rate of ester formation. For Fischer esterification, higher temperatures are often used to speed up the reaction and distill off water, aip.org while Steglich esterifications are typically run at or below room temperature. rsc.org

Catalyst Concentration: The amount of catalyst is crucial. In acid-catalyzed reactions, an optimal loading must be found to ensure a reasonable reaction rate without causing degradation of the starting materials or product. aip.org For Steglich esterification, typically catalytic amounts (e.g., 5 mol%) of DMAP are sufficient. organic-chemistry.org

Molar Ratio of Reactants: Adjusting the stoichiometry of the reactants can shift the equilibrium and improve yields, particularly in equilibrium-limited reactions like Fischer esterification. angolaonline.netaip.org For coupling-agent-mediated reactions, near-equimolar amounts are often used, with a slight excess of one reagent sometimes employed to ensure full conversion of a more valuable component.

Reaction Time: Monitoring the reaction progress over time is essential to determine the point of maximum conversion without the formation of significant byproducts. researchgate.net

The following interactive table presents hypothetical data for the optimization of a Steglich esterification between 6-methoxyoxan-3-ol and 4-methoxybenzoic acid, demonstrating how varying conditions can impact the final yield.

Table 1: Hypothetical Optimization of Steglich Esterification

Entry 4-Methoxybenzoic Acid (Equivalents) EDC (Equivalents) DMAP (mol%) Temperature (°C) Time (h) Yield (%)
1 1.0 1.0 5 25 12 75
2 1.2 1.2 5 25 12 88
3 1.2 1.2 10 25 12 92
4 1.2 1.2 10 0 24 85

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound

The presence of stereocenters in the 6-methoxyoxan-3-ol moiety necessitates the use of stereoselective synthetic methods to obtain specific enantiomers or diastereomers of the final product. The control of stereochemistry is a key challenge and a focal point of advanced organic synthesis.

Chiral auxiliaries can be temporarily incorporated into the 6-methoxyoxan-3-ol precursor to direct the stereochemical outcome of key bond-forming reactions. For instance, a chiral auxiliary attached to a precursor molecule can sterically hinder one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched alcohol, which can then be esterified to produce the target compound.

Asymmetric catalysis offers a more elegant and atom-economical approach to stereoselective synthesis. This involves the use of a chiral catalyst to create the desired stereocenter. For the synthesis of a stereochemically pure precursor to this compound, a key step could be an asymmetric reduction of a corresponding ketone precursor using a chiral catalyst, such as a Noyori-type ruthenium catalyst or a CBS catalyst (Corey-Bakshi-Shibata).

For example, the asymmetric reduction of 6-methoxyoxan-3-one using a chiral borane (B79455) reagent in the presence of a CBS catalyst can yield (R)- or (S)-6-methoxyoxan-3-ol with high enantiomeric excess. The choice of the catalyst's chirality dictates the stereochemistry of the resulting alcohol.

Catalytic SystemKey TransformationStereochemical Outcome
(R)-CBS CatalystKetone Reduction(S)-Alcohol
(S)-CBS CatalystKetone Reduction(R)-Alcohol

When multiple stereocenters are present, controlling the relative stereochemistry to form a specific diastereomer is crucial. In the context of the oxane ring, the substituents can be either cis or trans to each other. The diastereoselectivity of reactions to form the substituted oxane ring can be influenced by the choice of reagents and reaction conditions.

For instance, the cyclization of an acyclic precursor to form the oxane ring can proceed through different transition states, leading to different diastereomers. The use of substrate control, where existing stereocenters in the starting material direct the stereochemistry of the newly formed centers, is a common strategy. By carefully designing the synthetic route, it is possible to favor the formation of the desired diastereomer of 6-methoxyoxan-3-ol, which is then esterified to yield the corresponding diastereomer of this compound.

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation of 6 Methoxyoxan 3 Yl 4 Methoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 6-Methoxyoxan-3-yl 4-methoxybenzoate (B1229959) by providing detailed information about the local electronic environment of each proton and carbon atom.

The ¹H NMR spectrum of 6-Methoxyoxan-3-yl 4-methoxybenzoate would exhibit distinct signals corresponding to the protons of the 4-methoxybenzoyl group and the 6-methoxyoxane ring.

The aromatic protons of the 4-methoxybenzoate moiety are expected to appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the electron-donating methoxy (B1213986) group would be more shielded and appear at a lower chemical shift compared to the protons ortho to the electron-withdrawing ester group.

The protons of the 6-methoxyoxane ring would present a more complex set of signals in the upfield region. The proton at the anomeric carbon (C-6), being adjacent to two oxygen atoms, would be the most deshielded proton of this ring system. The proton at C-3, bonded to the carbon bearing the ester linkage, would also be shifted downfield. The remaining methylene (B1212753) protons on the oxane ring would likely appear as overlapping multiplets. The methoxy groups on both the benzoate (B1203000) and oxane moieties would each show a sharp singlet.

Expected ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (ortho to ester)~7.9 - 8.1Doublet~8-9
Aromatic (ortho to methoxy)~6.9 - 7.1Doublet~8-9
Oxane H-3~4.8 - 5.2Multiplet-
Oxane H-6~4.5 - 4.8Multiplet-
Oxane Methylene Protons~1.5 - 2.2, ~3.4 - 4.0Multiplets-
Benzoate Methoxy~3.8 - 3.9Singlet-
Oxane Methoxy~3.3 - 3.5Singlet-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The carbonyl carbon of the ester group is expected to be the most deshielded signal. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the methoxy group and the carbon attached to the ester group showing distinct chemical shifts. The carbons of the 6-methoxyoxane ring will be found in the aliphatic region, with the anomeric carbon (C-6) and the ester-linked carbon (C-3) being the most downfield of this group. The two methoxy carbons will also have characteristic chemical shifts. hmdb.ca

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (ppm)
Ester Carbonyl~165 - 167
Aromatic (C-O)~163 - 165
Aromatic (C-C=O)~122 - 124
Aromatic (CH ortho to ester)~131 - 133
Aromatic (CH ortho to methoxy)~113 - 115
Oxane C-3~70 - 75
Oxane C-6~98 - 102
Oxane Methylene Carbons~20 - 35, ~60 - 70
Benzoate Methoxy~55 - 57
Oxane Methoxy~56 - 58

Note: These are predicted values and may vary based on the solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. chemicalbook.com For instance, it would show correlations between the adjacent aromatic protons and among the coupled protons within the 6-methoxyoxane ring, helping to trace the connectivity of the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemicalbook.com It would allow for the direct assignment of the carbon signals for all protonated carbons by correlating them with their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. chemicalbook.com Key HMBC correlations would include the correlation from the aromatic protons to the ester carbonyl carbon, and from the oxane H-3 proton to the ester carbonyl carbon, confirming the ester linkage. Correlations from the methoxy protons to their respective attached carbons would also be observed. hmdb.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is critical for determining the stereochemistry and conformation of the 6-methoxyoxane ring. For example, NOE correlations between the H-3 proton and other protons on the oxane ring would help to establish their relative stereochemistry (axial vs. equatorial).

Detailed Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The presence of the ester and ether functional groups in this compound would give rise to strong, characteristic absorption bands in the IR spectrum.

Ester Group: A strong, sharp absorption band is expected in the region of 1725-1705 cm⁻¹ corresponding to the C=O stretching vibration of the ester. Additionally, two C-O stretching vibrations are expected: one for the C(=O)-O bond around 1300-1200 cm⁻¹ and another for the O-C(alkyl) bond around 1150-1000 cm⁻¹.

Ether Linkages: The C-O-C stretching vibrations of the methoxy groups and the oxane ring ether would result in strong absorptions in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. The aromatic ether linkage of the 4-methoxybenzoate would likely show a strong band around 1250 cm⁻¹.

Aromatic C-H: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear as a group of weak to moderate bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Out-of-plane C-H bending vibrations for the para-substituted ring would appear as a strong band in the 840-810 cm⁻¹ region.

Aliphatic C-H: The C-H stretching vibrations of the methoxy groups and the methylene groups of the oxane ring would be observed as multiple bands in the region of 3000-2850 cm⁻¹. C-H bending vibrations (scissoring and rocking) for the methylene groups are expected in the 1470-1430 cm⁻¹ range.

Expected Characteristic Vibrational Frequencies

Functional Group/Bond Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Ester C=OStretch1725 - 1705Strong
Aromatic C=CStretch~1600, ~1580, ~1500Medium to Strong
Aliphatic C-HStretch3000 - 2850Medium
Aromatic C-HStretch3100 - 3000Weak to Medium
Ester C-OStretch1300 - 1200Strong
Ether C-OStretch1250 - 1000Strong
Aromatic C-H Bending (out-of-plane)Bend840 - 810Strong

Mass Spectrometry (MS) for Fragmentation Pathway Studies and Molecular Ion Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, critical information about the molecule's composition and fragmentation behavior can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, HRMS analysis is crucial to confirm its molecular formula, C₁₄H₁₈O₅. The experimentally determined exact mass would be compared to the theoretically calculated mass to validate the compound's identity.

Table 1: Theoretical and Expected HRMS Data for this compound

Molecular FormulaCalculated Monoisotopic Mass (Da)Expected Adducts [M+H]⁺, [M+Na]⁺
C₁₄H₁₈O₅266.1154267.1227, 289.1047

Note: This table presents theoretical values. Actual experimental data is required for confirmation.

Analysis of Ion Fragmentation Patterns for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern is unique to a compound's structure and serves as a molecular fingerprint. For this compound, key fragmentations would be expected to occur at the ester linkage and within the oxane ring. The primary fragments would likely correspond to the 4-methoxybenzoyl cation and various fragments of the 6-methoxyoxan-3-yl group.

Table 2: Plausible Mass Spectrometric Fragments of this compound

Fragment IonStructureNominal Mass (m/z)
4-methoxybenzoyl cation[C₈H₇O₂]⁺135
6-methoxyoxan-3-yl cation[C₆H₁₁O₂]⁺115
Protonated 4-methoxybenzoic acid[C₈H₈O₃+H]⁺153

Note: This table represents predicted fragmentation based on chemical structure. Experimental verification is necessary.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. This provides definitive information on the molecule's conformation, bond lengths, bond angles, and the non-covalent interactions that govern its packing in the solid state.

Determination of Crystal Structure and Unit Cell Parameters

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

Note: This table is a template for expected data. Actual values can only be obtained through experimental X-ray diffraction analysis.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The crystallographic data provides a detailed geometric description of the molecule. Analysis of the bond lengths, bond angles, and torsion angles confirms the connectivity of the atoms and reveals the molecule's preferred conformation in the solid state. For instance, the planarity of the 4-methoxybenzoate group and the chair or boat conformation of the oxane ring would be determined.

Investigation of Non-Covalent Interactions in the Crystalline Lattice (e.g., C-H···O interactions)

The packing of molecules within a crystal is directed by a network of intermolecular forces. In the case of this compound, non-covalent interactions such as C-H···O hydrogen bonds are expected to play a significant role. These interactions would likely involve the hydrogen atoms of the methoxy groups and the oxane ring interacting with the oxygen atoms of the ester and methoxy functionalities of neighboring molecules, creating a stable three-dimensional lattice. The study of these weak interactions is crucial for understanding the crystal's physical properties.

Computational Chemistry and Theoretical Studies of 6 Methoxyoxan 3 Yl 4 Methoxybenzoate

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum mechanics is the fundamental theory used to describe the behavior of electrons in molecules. Through QM calculations, we can determine a molecule's geometry, energy, and electronic characteristics.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule (its ground state geometry) and its corresponding electronic energy. walisongo.ac.id This is achieved by optimizing the geometry to find the lowest energy arrangement of the atoms. For a molecule like 6-Methoxyoxan-3-yl 4-methoxybenzoate (B1229959), DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to predict bond lengths, bond angles, and dihedral angles. walisongo.ac.id

Illustrative Data Table: Optimized Geometric Parameters Below is a hypothetical table of selected optimized geometric parameters for the lowest energy conformer of 6-Methoxyoxan-3-yl 4-methoxybenzoate, as would be calculated by DFT.

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C=O (ester)1.21 Å
C-O (ester)1.35 Å
C-O (oxane ring)1.43 Å
C-O (methoxy)1.42 Å
**Bond Angles (°) **
O=C-O (ester)124.5°
C-O-C (oxane)112.0°
C-O-C (ester)117.8°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests the molecule is more reactive.

Illustrative Data Table: FMO Properties This table presents hypothetical energy values for the frontier orbitals calculated via DFT.

OrbitalEnergy (eV)Description
HOMO -6.85 eVPrimarily localized on the 4-methoxybenzene ring.
LUMO -1.20 eVPrimarily localized on the benzoate (B1203000) ester group.
HOMO-LUMO Gap 5.65 eVIndicates high kinetic stability.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.orgresearchgate.net These maps are invaluable for predicting how molecules will interact. libretexts.org Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net

In this compound, the MESP would show significant negative potential (red) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups due to their lone pairs of electrons. researchgate.net Conversely, the hydrogen atoms of the oxane ring and the aromatic ring would exhibit positive potential (blue/green). walisongo.ac.id This mapping helps identify the most likely sites for intermolecular interactions. nih.gov

Conformational Energy Landscape and Potential Energy Surface (PES) Mapping

Molecules are not static; they are flexible and can adopt various shapes or conformations. A Potential Energy Surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. libretexts.orglibretexts.orgwikipedia.org By exploring the PES, chemists can identify stable conformations and the energy required to convert between them. acs.orgmdpi.com

Identification of Stable Conformers and Energy Barriers to Interconversion

The oxane ring in this compound can exist in several conformations, most notably the "chair," "boat," and "twist-boat" forms. The chair conformation is typically the most stable. The orientation of the substituents (the methoxy and methoxybenzoate groups) can be either axial (pointing up or down from the ring's plane) or equatorial (pointing out from the side).

A computational scan of the PES would identify the most stable conformers (local minima on the energy landscape) and the transition states (saddle points) that represent the energy barriers for converting one conformer into another. libretexts.org For this molecule, the most stable conformer would likely have the bulky 4-methoxybenzoate group in an equatorial position to minimize steric hindrance.

Illustrative Data Table: Conformational Analysis This table shows hypothetical relative energies for different conformers of the molecule.

ConformerRelative Energy (kcal/mol)Key Feature
Chair (Equatorial-Equatorial) 0.00Both substituents in equatorial positions.
Chair (Axial-Equatorial) +2.5Methoxybenzoate group is axial.
Twist-Boat +5.8Higher energy intermediate conformation.
Transition State (Chair Flip) +10.5Energy barrier to ring inversion.

Impact of Substituents on Ring Conformation and Flexibility

Substituents play a crucial role in determining the conformational preferences of a cyclic system. In this compound, both the methoxy group at position 6 and the 4-methoxybenzoate group at position 3 influence the stability of the oxane ring's chair form. The large steric bulk of the 4-methoxybenzoate group strongly disfavors an axial orientation. The methoxy group at the anomeric C-6 position also has specific electronic preferences (the anomeric effect) that would favor an axial orientation, creating a subtle interplay between steric and electronic effects that a detailed computational study could resolve.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motion, conformational changes, and interactions with the surrounding environment, such as a solvent.

For a molecule like this compound, MD simulations would be instrumental in exploring its conformational landscape in a solution. The flexibility of the oxane ring and the rotation around the ester linkage allow the molecule to adopt various shapes. Simulations can track the transitions between these different conformations over time, providing insights into their relative stabilities and the energy barriers separating them. For instance, studies on monosubstituted tetrahydropyrans have delved into their conformational analysis, which is a key aspect that MD simulations would further elucidate for the target molecule. acs.org The dynamic nature of these simulations allows for the observation of how the molecule folds and flexes, which is crucial for understanding its physical and chemical properties.

The choice of solvent can significantly influence the behavior of a solute molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules. These simulations can reveal how the solvent affects the conformational equilibrium and the dynamics of the molecule. For example, research on tetrahydropyran (B127337) acetals has shown that the polarity of the solvent can dictate the outcome of chemical reactions, with polar solvents favoring certain reaction pathways (SN1) and nonpolar solvents favoring others (SN2). acs.org This highlights the critical role of the solvent in molecular processes. Similarly, simulations of polymer films have demonstrated that the nature of the solvent during processing can influence the final microstructure of the material. nih.gov For this compound, MD simulations could predict how its structure and dynamics would change in different solvents, which is vital for applications where it might be dissolved or used in a solution.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and can provide a deeper understanding of the molecule's electronic structure.

NMR spectroscopy is a primary tool for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are based on the principle that the chemical shift of a nucleus is determined by its local electronic environment. ucl.ac.uk By comparing the computed shifts with experimental data, one can validate the proposed molecular structure and gain insights into the electronic distribution within the molecule. For example, studies on anisole (B1667542) and its derivatives have shown how substituents on the aromatic ring influence the ¹³C chemical shifts. ucf.educdnsciencepub.com Discrepancies between calculated and experimental values can sometimes indicate specific electronic or steric effects not captured by the computational model.

To illustrate, a hypothetical table of computed ¹³C NMR chemical shifts for the aromatic carbons of the 4-methoxybenzoate moiety is presented below, based on general knowledge of similar structures.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (ipso-carboxyl)128.5
C2/C6 (ortho to carboxyl)131.0
C3/C5 (meta to carboxyl)114.0
C4 (para to carboxyl, with OCH₃)163.0

Note: These are illustrative values and not the result of a specific computation on this compound.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Quantum chemical calculations can compute the frequencies and intensities of these vibrations. This information is crucial for assigning the peaks observed in experimental spectra to specific molecular motions. For instance, a study on methyl benzoate utilized anharmonic vibrational frequency calculations to accurately interpret its CH vibrational spectra, which are often complex due to overlapping signals and other quantum effects. nih.gov Such calculations can help to understand the coupling between different vibrational modes and the influence of molecular structure on the vibrational spectrum.

A representative table of calculated vibrational frequencies for key functional groups that would be present in this compound is provided below.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
C=O StretchEster~1720
C-O-C Stretch (Ester)Ester~1250
C-O-C Stretch (Ether)Methoxy/Oxane~1100
Aromatic C-H StretchBenzene (B151609) Ring~3050
Aliphatic C-H StretchOxane Ring~2900

Note: These are typical frequency ranges and not from a specific calculation for the title compound.

Analysis of the Chemical Reactivity, Transformation, and Derivatization of this compound

Currently, there is a notable absence of specific, publicly available scientific literature detailing the chemical reactivity, transformation, and derivatization of this compound. In-depth studies focusing on the hydrolytic stability, mechanisms of ester cleavage, and transesterification reactions of this particular compound are not readily found in existing chemical research databases and publications.

Similarly, the transesterification of this compound with various alcohols and phenols, and the catalytic systems that would efficiently drive these reactions, have not been specifically documented. While general catalysts for transesterification are well-known, their efficacy and the specific reaction conditions for this substrate are undetermined.

Due to the lack of dedicated research on this compound, a detailed discussion complete with data tables on its chemical reactivity is not possible at this time. Further empirical research is required to elucidate the specific chemical properties and behaviors of this compound.

Chemical Reactivity, Transformation, and Derivatization Studies of 6 Methoxyoxan 3 Yl 4 Methoxybenzoate

Reactions at the Oxane Ring: Substitution, Elimination, and Ring-Opening Pathways

The oxane (tetrahydropyran) ring system is generally stable, exhibiting reactivity similar to acyclic ethers. However, the presence of the methoxy (B1213986) group at the C6 position introduces an acetal (B89532) functionality, which serves as a focal point for specific transformations. Furthermore, the ester group at C3 can influence the reactivity of adjacent positions.

Nucleophilic substitution reactions on the oxane ring of 6-Methoxyoxan-3-yl 4-methoxybenzoate (B1229959) would primarily occur at the C6 (anomeric) carbon, as the methoxy group can act as a leaving group, particularly under acidic conditions. Substitution at other positions (C2, C3, C4, C5) is less common and would require the introduction of a suitable leaving group. masterorganicchemistry.com

The mechanism of substitution at the anomeric center can proceed via an SN1 or SN2 pathway.

SN1-like Mechanism: Acid catalysis can protonate the methoxy group at C6, converting it into a good leaving group (methanol). Subsequent departure of methanol (B129727) is stabilized by the ring oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This cation is then attacked by a nucleophile. The formation of such intermediates is a key step in glycosylation reactions of septanoses and other cyclic acetals. nih.gov

SN2-like Mechanism: A direct displacement of a leaving group at C2, C3, C4, or C5 by a strong nucleophile could occur, though this is less facile than reactions at the anomeric center. Intramolecular nucleophilic substitution is also a possibility if a suitable nucleophile and leaving group are present in the correct stereochemical orientation, which can lead to ring-closed products. youtube.com

Reaction Type Reagent Example Potential Product Mechanism Key Considerations
Anomeric SubstitutionH-Nu (e.g., H-Br, R-OH) / Acid Catalyst6-Bromooxan-3-yl 4-methoxybenzoateSN1-likeFormation of an oxocarbenium ion intermediate. Stereoselectivity depends on the reaction conditions and substrate. nih.gov
Substitution at C-XNu⁻ (e.g., N₃⁻, CN⁻)Depends on position of leaving group XSN2Requires a good leaving group (e.g., tosylate, halide) on the ring. Reaction is stereospecific. masterorganicchemistry.com

Elimination reactions (E1 or E2) can occur on the oxane ring if a good leaving group is present, leading to the formation of a dihydropyran derivative. khanacademy.orgmasterorganicchemistry.com

E2 Mechanism: This pathway requires a strong base and a specific stereochemical arrangement. The hydrogen atom and the leaving group must be in an anti-periplanar conformation. chemistrysteps.com For the oxane ring, this translates to a trans-diaxial arrangement of the proton and the leaving group in a chair conformation. The regioselectivity of the elimination would follow Zaitsev's rule (favoring the more substituted alkene) unless a sterically hindered base is used. chemistrysteps.com

E1 Mechanism: In the presence of a weak base and a good leaving group (or under acidic conditions with heat), an E1 reaction can occur via a carbocation intermediate. chemistrysteps.com This pathway is often in competition with SN1 reactions.

For instance, if the hydroxyl group resulting from the hydrolysis of the benzoate (B1203000) ester were converted to a good leaving group (e.g., a tosylate), subsequent treatment with a strong, non-nucleophilic base could induce elimination.

While six-membered oxane rings lack the significant ring strain that makes epoxides and oxetanes highly susceptible to ring-opening, these reactions can still occur under specific conditions. youtube.comlibretexts.orglibretexts.org

Acid-Catalyzed Ring-Opening: The acetal at C6 is the most likely site for acid-catalyzed cleavage. Protonation of either the ring oxygen or the methoxy oxygen can initiate the reaction. khanacademy.orgmasterorganicchemistry.comyoutube.com Cleavage of the C6-O(Me) bond leads to the oxocarbenium ion discussed previously, while cleavage of the C2-O1 or C6-O1 bond would constitute a full ring-opening. The latter generally requires more forcing conditions. The reaction proceeds via an SN1-like mechanism where the nucleophile attacks the more substituted carbon of the protonated epoxide, a principle that can be extended to the protonated oxane. libretexts.orglibretexts.org

Base-Catalyzed Ring-Opening: This reaction is generally unfavorable for unstrained ethers like oxane because alkoxides are poor leaving groups. unizin.org Unlike epoxides, where ring strain provides a strong thermodynamic driving force, opening an oxane ring with a nucleophile is difficult. libretexts.orglibretexts.org The reaction would require extremely harsh conditions and is not a common pathway for simple tetrahydropyrans. youtube.commasterorganicchemistry.comyoutube.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Moiety

The 4-methoxybenzoate portion of the molecule is an aromatic ring substituted with an electron-donating methoxy group (-OCH₃) and an electron-withdrawing ester group (-COOR). Their combined influence dictates the reactivity and regioselectivity of aromatic substitution reactions. youtube.comwikipedia.org

Electrophilic Aromatic Substitution (EAS) is the characteristic reaction of this moiety. wikipedia.orgmasterorganicchemistry.com The outcome is determined by the directing effects of the existing substituents.

Reactivity: The methoxy group is a powerful activating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack than benzene (B151609). wikipedia.org Conversely, the ester group is a deactivating group. The net effect is an activated ring, though less so than anisole (B1667542) itself. Reactions can often proceed under milder conditions than those required for benzene. libretexts.org

Regioselectivity: The methoxy group is an ortho, para-director, while the ester group is a meta-director. Since the two groups are para to each other, their directing effects are aimed at the same positions. The methoxy group directs incoming electrophiles to positions 2 and 3 (ortho and meta to the ester, respectively). The ester group directs to position 3 (meta to itself). The powerful activating and directing effect of the methoxy group dominates, so substitution is expected to occur primarily at the positions ortho to the methoxy group (positions 3 and 5).

Nitration: Treatment with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) electrophile. nih.govmasterorganicchemistry.com Substitution will occur predominantly at the position ortho to the activating methoxy group. frontiersin.orgyoutube.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) will introduce a halogen atom onto the ring. wikipedia.org Similar to nitration, the substitution is directed to the position ortho to the methoxy group. google.comgoogle.com

Reaction Reagents Directing Influence Predicted Major Product
NitrationHNO₃, H₂SO₄-OCH₃: ortho, para (activating)-COOR: meta (deactivating)6-Methoxyoxan-3-yl 3-nitro-4-methoxybenzoate
BrominationBr₂, FeBr₃-OCH₃: ortho, para (activating)-COOR: meta (deactivating)6-Methoxyoxan-3-yl 3-bromo-4-methoxybenzoate

Nucleophilic Aromatic Substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally difficult on electron-rich rings.

For 6-Methoxyoxan-3-yl 4-methoxybenzoate, SNAr is highly unlikely under normal conditions. The SNAr mechanism requires the aromatic ring to be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). tandfonline.commasterorganicchemistry.com The subject molecule has a powerful electron-donating methoxy group and lacks a suitable leaving group on the aromatic ring, thus deactivating it towards nucleophilic attack. For this reaction to be feasible, the aromatic ring would first need to be functionalized, for example, through nitration followed by conversion of another group into a suitable leaving group.

Reductions and Oxidations of Specific Functional Groups within this compound

The presence of an ester, an aromatic methoxy group, and an aliphatic methoxy group (as part of a cyclic acetal) offers several avenues for selective redox reactions. The challenge lies in achieving chemoselectivity, targeting one functional group without affecting the others.

Selective Reduction of the Ester Group to Alcohol or Aldehyde

The ester functional group is a primary site for reduction. Depending on the reagent and conditions, it can be fully reduced to a primary alcohol or partially reduced to an aldehyde.

Reduction to Alcohol: Strong hydride reagents are typically employed for the complete reduction of esters to primary alcohols. hykuup.com Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of readily converting the ester to (4-methoxyphenyl)methanol and 6-methoxyoxan-3-ol. harvard.edu Given its high reactivity, LiAlH₄ would likely be used in a non-selective context or with appropriate protection of other potentially reactive sites. harvard.edu

Lithium borohydride (B1222165) (LiBH₄) offers a greater degree of selectivity. It is known to reduce esters and lactones effectively, often in the presence of less reactive functional groups like amides or nitriles. harvard.edu Its reactivity is solvent-dependent, being highest in ether, followed by tetrahydrofuran (B95107) (THF). harvard.edu Sodium borohydride, while generally too mild to reduce esters under standard conditions, can achieve this transformation in large excess in a solvent like methanol, particularly for aromatic esters. cdnsciencepub.com

Table 1: Reagents for Reduction of Ester to Primary Alcohol

Reagent Typical Solvent Relative Reactivity Notes
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF Very High Powerful, non-selective reagent that reduces many functional groups. harvard.edu
Lithium Borohydride (LiBH₄) Diethyl ether, THF High Offers better selectivity than LiAlH₄; can reduce esters in the presence of acids or amides. harvard.edu

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is a more delicate transformation that requires sterically hindered or less reactive hydride reagents, typically at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is the classic reagent for this purpose, known for converting esters to aldehydes under cryogenic conditions. acs.org However, these reactions can be prone to overreduction to the alcohol. acs.org

More modern methods may employ specialized borane (B79455) catalysts. These systems can offer high selectivity for the partial reduction of esters to acetals, which can then be hydrolyzed to the desired aldehyde. acs.org This approach can be effective for a range of aromatic esters bearing various substituents. acs.org

Oxidation Reactions of Alkyl and Methoxy Groups

The oxane ring and the two methoxy groups present potential sites for oxidation, although these transformations are generally more challenging than the reduction of the ester.

The oxane ring, a type of cyclic ether, is relatively inert to oxidation under mild conditions. libretexts.orglibretexts.org Strong oxidizing agents under harsh conditions would be required to cleave the ring, likely leading to a complex mixture of products. Unlike highly strained epoxides (oxiranes), which are readily opened, six-membered rings like tetrahydropyran (B127337) are significantly more stable. libretexts.orgmasterorganicchemistry.com Specific reagents like periodic acid are generally ineffective at oxidizing stable cyclic ethers unless they can be converted into a vicinal diol first, which is not directly applicable here. stackexchange.comechemi.com

The methoxy groups also exhibit high stability. The aromatic methoxy group on the benzoate ring is generally resistant to oxidation. Oxidative demethylation can be achieved but typically requires harsh reagents like strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃), which would also cleave the ester bond. The methoxy group on the oxane ring is part of an acetal-like structure and is similarly resistant to simple oxidation.

Synthesis of Chemically Modified Analogs and Derivatives

The structure of this compound provides three main handles for synthetic modification: the two methoxy groups and the oxane ring system.

Modification of the Methoxy Substituents

The most common modification of methoxy groups is demethylation to the corresponding phenol (B47542) or alcohol, which can then be re-alkylated to introduce different alkoxy groups.

Demethylation: Boron tribromide (BBr₃) is a classic and highly effective reagent for the cleavage of aryl methyl ethers. This reaction would convert the 4-methoxybenzoate moiety into a 4-hydroxybenzoate. Similarly, it could potentially react with the methoxy group on the oxane ring. This lack of selectivity could be a challenge. The reaction would also likely cleave the ester bond itself.

Re-alkylation: Once a hydroxyl group is unmasked via demethylation, it can be converted into a wide variety of new ether derivatives through Williamson ether synthesis (reaction with an alkyl halide in the presence of a base) or other alkylation methods. For instance, converting the 4-methoxy group to a 4-hydroxy group would allow for the introduction of longer alkyl chains, benzyloxy groups, or functionalized side chains.

Derivatization at the Oxane Ring System

The tetrahydropyran (oxane) ring is a common scaffold in medicinal chemistry. nih.gov While the ring itself is relatively stable, modern synthetic methods allow for its direct functionalization.

C-H functionalization strategies have emerged as powerful tools for modifying saturated heterocycles. nih.gov For example, palladium-catalyzed C-H arylation could potentially be used to install aryl groups at specific positions on the oxane ring, although directing this reaction to a specific carbon in the presence of the existing substituents would require careful catalyst and substrate design. nih.gov

Alternatively, synthetic strategies could build the desired substituted oxane ring from acyclic precursors. Methods like intramolecular hydroalkoxylation of hydroxy olefins or Prins cyclizations offer routes to highly substituted tetrahydropyrans, which could be used to generate analogs with different substitution patterns on the ring. organic-chemistry.org

Synthesis of Isomers and Related Compounds

The synthesis of isomers could involve changing the substitution pattern on either the aromatic or the oxane ring.

Aromatic Isomers: Instead of a 4-methoxybenzoate, one could synthesize analogs using 2-methoxybenzoate (B1232891) or 3-methoxybenzoate. A reported synthesis of gefitinib, for instance, starts from methyl 3-hydroxy-4-methoxybenzoate, demonstrating the availability and reactivity of related aromatic building blocks. mdpi.comnih.gov Analogs like methyl 3-amino-4-methoxybenzoate are also commercially available, providing entry points to a variety of substituted patterns. sigmaaldrich.com

Oxane Ring Isomers: Stereoisomers and regioisomers of the oxane portion could be synthesized. For example, the methoxy group could be moved from the 6-position to the 4- or 5-position. The stereochemistry of the ester at the 3-position relative to the methoxy group at the 6-position (cis vs. trans) could also be varied. Stereoselective syntheses of substituted tetrahydropyrans often rely on strategies like oxidative Heck redox-relays or catalyst-controlled cyclizations to control the relative and absolute stereochemistry of the substituents. acs.org

Table 2: List of Mentioned Chemical Compounds

Compound Name Role/Function
This compound Main subject of the article
Lithium aluminum hydride (LiAlH₄) Strong reducing agent
Lithium borohydride (LiBH₄) Selective reducing agent
Sodium borohydride (NaBH₄) Mild reducing agent
Diisobutylaluminum hydride (DIBAL-H) Reagent for partial ester reduction
(4-methoxyphenyl)methanol Product of ester reduction
6-methoxyoxan-3-ol Product of ester reduction
Boron tribromide (BBr₃) Demethylating agent
Methyl 3-hydroxy-4-methoxybenzoate Starting material for synthesis
Methyl 3-amino-4-methoxybenzoate Commercially available analog

Advanced Applications in Materials Science and Organic Synthesis Non Biological Focus

Potential as a Monomer or Building Block for Polymer Synthesis

The ester functionality is a key feature that would allow this compound to be integrated into polyester (B1180765) chains.

Theoretically, 6-Methoxyoxan-3-yl 4-methoxybenzoate (B1229959) could undergo polycondensation reactions. For instance, if the oxan ring were modified to contain a second reactive group, such as a primary alcohol or carboxylic acid, it could react with other difunctional monomers to form polyesters. The 4-methoxybenzoate moiety would act as a pendant group, influencing the polymer's properties.

The incorporation of the bulky and somewhat polar 6-methoxyoxan group as a side chain could be hypothesized to impact the physical characteristics of a polymer. It might, for example, increase the glass transition temperature (Tg) due to steric hindrance, or affect the material's solubility in organic solvents. The methoxy (B1213986) group on the benzoate (B1203000) ring could also influence the polymer's electronic properties and its interaction with light.

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The inherent chirality of the 6-Methoxyoxan-3-yl portion of the molecule is a significant feature that suggests potential applications in asymmetric synthesis.

To function as a chiral ligand, the 6-Methoxyoxan-3-yl 4-methoxybenzoate would need to be modified to include atoms that can coordinate to a metal center (e.g., phosphorus, nitrogen, or additional oxygen atoms). The chiral environment created by the substituted oxan ring could then influence the stereochemical outcome of a catalytic reaction, favoring the formation of one enantiomer of a product over the other.

As a chiral auxiliary, the compound could be temporarily attached to a prochiral substrate. The stereocenter on the oxan ring would then direct the stereoselective functionalization of the substrate. After the desired transformation, the auxiliary could be cleaved and recovered. The effectiveness of such an auxiliary would be evaluated by the diastereomeric excess (d.e.) of the product formed.

Precursor for Advanced Organic Electronic Materials or Photonic Devices

The combination of the aromatic system and the potential for ordered arrangement in a polymeric structure suggests that materials derived from this compound could have interesting electronic or optical properties. The 4-methoxybenzoate unit is electron-rich and could be a component of a larger conjugated system necessary for organic semiconductors or chromophores. Further functionalization would be required to achieve the extended π-conjugation typically seen in such materials.

Application as a Chemical Probe for Reaction Mechanism Investigations

The ester functionality within this compound makes it a potential tool for investigating chemical reaction mechanisms, particularly in the study of ester hydrolysis or transesterification reactions.

Kinetic Isotope Effect (KIE) studies are a powerful method for determining the rate-limiting step of a reaction and elucidating the structure of the transition state. By selectively replacing atoms with their heavier isotopes (e.g., ¹²C with ¹³C, or ¹⁶O with ¹⁸O), chemists can measure changes in the reaction rate.

In the case of this compound, isotopic labeling could be employed at several key positions to study the mechanism of its hydrolysis:

Carbonyl Carbon (¹³C): A significant KIE upon labeling the carbonyl carbon would suggest that the nucleophilic attack on this carbon is part of the rate-determining step.

Ester Oxygen (¹⁸O): Labeling the oxygen atom in the oxane ring's ester linkage could help differentiate between acyl-oxygen cleavage and alkyl-oxygen cleavage pathways.

In more complex reaction sequences, isotopically labeled versions of this compound could serve as tracers. For example, if this molecule were used as a starting material in a multi-step synthesis, its labeled components could be tracked in the final products and intermediates, providing a clear picture of the bond-forming and bond-breaking events throughout the reaction pathway. The presence of two distinct methoxy groups also offers an opportunity for differential labeling, allowing for the tracing of different parts of the molecule simultaneously.

Use as a Synthetic Intermediate for the Development of Other Complex Organic Molecules

The structural motifs present in this compound—a substituted pyran ring and a functionalized aromatic ester—are found in numerous natural products and pharmacologically active compounds. This makes the molecule a potentially valuable synthetic intermediate.

The pyran ring system is a common feature in many biologically active molecules and natural products. The development of synthetic methodologies for pyran derivatives is an active area of research. researchgate.netnih.gov The 6-methoxyoxane portion of the molecule could, after hydrolysis of the ester, yield 6-methoxyoxan-3-ol. This chiral alcohol could then be used as a building block for the synthesis of more complex molecules, where the stereochemistry of the hydroxyl and methoxy groups is crucial for the target's ultimate function.

The 4-methoxybenzoate portion is also a common structural unit. For example, methyl 3-hydroxy-4-methoxybenzoate has been used as a starting material in the synthesis of the anticancer drug Gefitinib. scilit.com While our subject compound has a different substitution pattern, the principle of using functionalized benzoates as key intermediates is well-established.

Research on this compound Remains in Nascent Stages

Despite a growing interest in novel chemical compounds for various applications, publicly available research on this compound is currently limited, precluding an in-depth analysis of its future research directions and emerging applications.

Extensive searches for dedicated studies on this specific molecule have not yielded significant results concerning novel synthetic routes, green chemistry approaches, in-depth mechanistic studies, or its integration into complex supramolecular assemblies. The scientific community has yet to publish detailed findings on the topics outlined for this particular compound.

While research exists for similarly named compounds, such as methyl 3-hydroxy-4-methoxybenzoate which is utilized in the synthesis of the anti-cancer drug Gefitinib, this information is not directly applicable to this compound. nih.govresearchgate.netnih.gov The structural differences between these molecules mean that their chemical properties, reaction kinetics, and potential applications are distinct.

Consequently, a detailed discussion on the future research avenues for this compound, as specified in the requested outline, cannot be provided at this time. The lack of published data prevents a scientifically accurate and thorough exploration of:

Future Directions and Emerging Research Avenues for 6 Methoxyoxan 3 Yl 4 Methoxybenzoate

Integration into Complex Supramolecular Assemblies:A field that would explore the non-covalent interactions of the molecule.

Further research and publication in peer-reviewed scientific journals are required before a comprehensive article on the future directions of 6-Methoxyoxan-3-yl 4-methoxybenzoate (B1229959) can be composed.

No Publicly Available Research Data for 6-Methoxyoxan-3-yl 4-methoxybenzoate

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research data for the chemical compound this compound.

Searches for this specific compound, as well as broader inquiries into related structures, did not yield any published studies, articles, or datasets. Consequently, an article focusing on the future directions and emerging research avenues for this compound, as requested, cannot be generated at this time due to the absence of foundational scientific information.

The specific areas of inquiry, including molecular recognition, host-guest chemistry, self-assembly processes, nanostructure formation, rational design of analogs, and computational screening, require existing research from which to draw information and project future trends. Without any primary literature, any discussion on these topics would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

It is possible that this compound is a novel compound that has not yet been synthesized or characterized in the public domain, or it may be a compound that has been synthesized but not yet studied for the advanced material science applications outlined in the query.

While information exists for structurally related compounds, such as various methoxy-substituted benzoates and heterocyclic compounds, this information cannot be accurately extrapolated to predict the specific behaviors and properties of this compound without direct experimental or computational evidence.

Therefore, the generation of an article based on the provided outline is not feasible.

Q & A

Q. What are the recommended analytical techniques for characterizing 6-methoxyoxan-3-yl 4-methoxybenzoate, and how should spectral data discrepancies be resolved?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the ester linkage and methoxy group positions. For example, the methoxy protons typically resonate at δ 3.3–3.8 ppm in CDCl3_3. Cross-validate with DEPT-135 and HSQC experiments to assign quaternary carbons.
  • X-ray Diffraction (XRD): For crystalline samples, XRD can resolve ambiguities in stereochemistry or bond angles, as demonstrated for structurally similar benzoate esters .
  • Resolution of Discrepancies: If spectral data conflicts with theoretical predictions (e.g., unexpected splitting in 1H^1 \text{H}-NMR), consider solvent effects, impurities, or rotameric equilibria. Compare with published analogs (e.g., 4-methoxybenzoate derivatives) for benchmarking .

Q. How should researchers safely handle and store this compound to ensure stability during experiments?

Answer:

  • Handling: Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation by working in a fume hood. Use inert atmospheres (N2_2) for moisture-sensitive reactions .
  • Storage: Store in airtight containers under anhydrous conditions at 2–8°C. Monitor for hydrolysis by TLC (e.g., silica gel plates with ethyl acetate/hexane eluent). Stability studies show degradation products (e.g., 4-methoxybenzoic acid) form under prolonged exposure to humidity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported solubility data for this compound?

Answer:

  • Methodology:
    • Solvent Screening: Test solubility in aprotic (DMSO, DMF) and protic (MeOH, H2_2O) solvents. Use dynamic light scattering (DLS) to detect aggregation.
    • Temperature-Dependent Studies: Measure solubility at 25°C, 37°C, and 50°C to assess thermodynamic parameters (e.g., ΔHsol_{\text{sol}}).
    • Co-solvent Systems: Evaluate binary solvent mixtures (e.g., ethanol/water) to enhance solubility. Reference analogs like 4-(hexyloxy)phenyl benzoates for comparison .
  • Data Interpretation: If discrepancies persist (e.g., variable solubility in DMSO), consider polymorphism or residual solvents in synthesized batches .

Q. What strategies are recommended for optimizing the synthetic yield of this compound in multi-step reactions?

Answer:

  • Reaction Optimization:
    • Step 1 (Esterification): Use 4-methoxybenzoic acid and 6-methoxyoxan-3-ol with DCC/DMAP in dry dichloromethane. Monitor progress via FT-IR (disappearance of -OH stretch at 3200–3500 cm1^{-1}) .
    • Step 2 (Purification): Employ column chromatography (silica gel, 5% EtOAc/hexane) or recrystallization from ethanol/water.
  • Yield Improvement:
    • Catalyst Screening: Test alternatives to DCC (e.g., EDC·HCl or Mukaiyama’s reagent).
    • Microwave-Assisted Synthesis: Reduce reaction time and side-product formation. Reference triazine-based coupling reactions for methodology .

Q. How can computational modeling address gaps in toxicological data for this compound?

Answer:

  • In Silico Tools:
    • QSAR Models: Predict acute toxicity using software like ECOSAR or TEST. Input parameters include logP (estimated at ~2.1 via ChemDraw) and molecular weight.
    • Docking Studies: Screen for interactions with cytochrome P450 enzymes to assess metabolic pathways.
  • Validation: Cross-reference predictions with structurally related compounds (e.g., 3-hydroxy-4-methoxybenzoic acid) that have empirical toxicity data .

Q. What experimental approaches can identify and mitigate hazards during scale-up synthesis of this compound?

Answer:

  • Hazard Assessment:
    • DSC/TGA Analysis: Evaluate thermal stability. Decomposition above 150°C may release carbon oxides, requiring vented reactors .
    • Reactivity Testing: Screen for incompatibility with strong oxidizers (e.g., KMnO4_4) using small-scale mixing experiments .
  • Mitigation: Implement inert gas purging and real-time monitoring (e.g., IR spectroscopy) for exothermic reactions. Reference safety protocols for benzyl chloride analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.